molecular formula C10H14ClNO2 B2804855 3-(Benzylamino)propanoic acid hydrochloride CAS No. 86266-64-0

3-(Benzylamino)propanoic acid hydrochloride

Cat. No.: B2804855
CAS No.: 86266-64-0
M. Wt: 215.68
InChI Key: KVOYPZXQUFLMHX-UHFFFAOYSA-N
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Description

3-(Benzylamino)propanoic acid hydrochloride is a β-amino acid derivative where the amino group at the β-position is substituted with a benzyl moiety. The compound exists as a hydrochloride salt, enhancing its crystallinity and stability for handling in synthetic and pharmaceutical applications. Structurally, it consists of a propanoic acid backbone with a benzylamino group (-NH-CH2-C6H5) at the third carbon. β-Amino acids like this are of interest due to their resistance to enzymatic degradation compared to α-amino acids, making them valuable in peptidomimetic drug design and as intermediates in organic synthesis .

Properties

IUPAC Name

3-(benzylamino)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-10(13)6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,6-8H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOYPZXQUFLMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86266-64-0
Record name 3-(benzylamino)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)propanoic acid hydrochloride typically involves the reaction of benzylamine with beta-alanine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

3-(Benzylamino)propanoic acid hydrochloride has a broad range of applications across multiple disciplines:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry. Its structural features facilitate various chemical reactions, including oxidation, reduction, and substitution.
  • Reagent in Organic Reactions : The compound is utilized in diverse organic reactions, enabling the formation of new compounds with desired properties.

Biology

  • Biochemical Pathways : Research has focused on its role in biological systems, exploring its interactions with enzymes and receptors. Studies suggest it may act as an inhibitor or activator in specific pathways.
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) studies have shown promising results:
    • Staphylococcus aureus: MIC = 0.0048 mg/mL
    • Escherichia coli: MIC = 0.0195 mg/mL.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic properties have revealed potential applications in drug development, particularly as an antibacterial agent.
  • Derivative Studies : Recent research has focused on synthesizing derivatives to enhance biological activity, showing improved potency against pathogens and cancer cell lines.

Industry

  • Specialty Chemicals Production : The compound finds utility in the production of specialty chemicals and serves as an intermediate in synthesizing other valuable compounds.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study demonstrated the compound's effectiveness against resistant bacterial strains, indicating its potential as a clinical antibacterial agent.
  • Cancer Cell Line Research : Derivatives of this compound have been synthesized and tested against cancer cell lines, showing enhanced anticancer activity compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 3-(Benzylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the biological context . Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

3-[(2-Methoxyethyl)(Methyl)Amino]Propanoic Acid Hydrochloride

  • Structure: Features a methoxyethyl-methylamino substituent at the β-position.
  • Molecular Formula: C7H16ClNO3.
  • This may influence pharmacokinetic properties such as absorption and distribution .

(R)-3-Amino-3-Phenylpropionic Acid Hydrochloride

  • Structure: A phenyl group is directly attached to the β-amino carbon, creating a chiral center.
  • Molecular Formula: C9H12ClNO2.
  • Key Differences: The stereochemistry (R-configuration) and phenyl substitution at the amino-bearing carbon may lead to distinct biological interactions, such as receptor binding specificity. This compound is often used in stereospecific synthesis and enzyme studies .

3-(N-(4-Sulfamoylphenyl)Amino)Propanoic Acid

  • Structure: Contains a sulfamoylphenyl group (-NHSO2C6H4) at the β-amino position.
  • Key Differences : The sulfamoyl group enhances polarity and hydrogen-bonding capacity, likely improving solubility and enabling interactions with biological targets like carbonic anhydrases. This contrasts with the benzyl group’s lipophilicity, which favors membrane permeability .

Benzannulated and Heterocyclic Derivatives

3-(2-tert-Butyl-1H-1,3-Benzodiazol-1-yl)Propanoic Acid Hydrochloride

  • Structure : Incorporates a benzodiazolyl heterocycle with a bulky tert-butyl substituent.
  • Molecular Formula : C14H18ClN3O2.
  • The tert-butyl group adds steric bulk, possibly affecting binding to biological targets .

Benzotriazin-4(3H)-One-Functionalized Propanoic Acids

  • Structure: Derivatives such as (2S)-2-amino-3-[1′,2′,3′-benzotriazin-4′(3H)-one]propanoic acid hydrochloride feature fused triazine rings.
  • Key Differences: The benzotriazinone moiety confers electron-deficient aromaticity, enabling unique reactivity in photochemical or coordination chemistry applications. These compounds are often explored as fluorophores or enzyme inhibitors .

Functionalized Propanoic Acids with Aromatic Substituents

3-[3-(Trifluoromethyl)Phenyl]Propanoic Acid

  • Structure: A trifluoromethylphenyl group (-C6H4CF3) is attached to the propanoic acid backbone.
  • Molecular Formula : C10H9F3O2.
  • Key Differences: The electron-withdrawing CF3 group increases the acidity of the carboxylic acid (pKa ~2–3) compared to the benzylamino-substituted derivative. This enhances metabolic stability and bioavailability in drug candidates .

3-Benzoylaminopropanoic Acids

  • Structure: Benzoylamino (-NHCOC6H5) substituent at the β-position.
  • Key Differences: The amide linkage reduces basicity compared to the secondary amine in 3-(benzylamino)propanoic acid, altering reactivity in peptide coupling or metal chelation.

Comparative Analysis Table

Compound Name Substituent/Functional Group Key Properties/Applications Reference
3-(Benzylamino)propanoic acid hydrochloride Benzylamino (-NHCH2C6H5) Potential peptidomimetic intermediate; enhanced lipophilicity
(R)-3-Amino-3-phenylpropionic acid HCl Chiral phenyl at β-amino carbon Stereospecific drug synthesis
3-[3-(Trifluoromethyl)phenyl]propanoic acid CF3-substituted phenyl High metabolic stability; enzyme inhibition
3-Benzoylaminopropanoic acids Benzoylamino (-NHCOC6H5) Amide-based stability; synthetic versatility
Benzotriazinone derivatives Fused triazine ring Photochemical applications; fluorophores

Biological Activity

3-(Benzylamino)propanoic acid hydrochloride, also known as BAPAH, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O2_{2}
  • CAS Number : 86266-64-0

The compound features a benzyl group attached to a propanoic acid backbone, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have shown promising results:
    • Against Staphylococcus aureus: MIC = 0.0048 mg/mL
    • Against Escherichia coli: MIC = 0.0195 mg/mL

These findings suggest its potential utility as an antibacterial agent in clinical settings .

Anticancer Activity

Studies have explored the anticancer properties of BAPAH, particularly its ability to inhibit cancer cell proliferation. Notably, it has been reported to exhibit cytotoxic effects on HeLa cells (cervical cancer cells) with an IC50_{50} value comparable to standard chemotherapeutics like doxorubicin .

  • Cytotoxicity Data :
    • IC50_{50} against HeLa cells: Ranges from 0.69 µM to 11 µM.

This positions BAPAH as a potential lead compound for the development of new anticancer therapies .

The mechanism by which BAPAH exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate pathways related to cell proliferation and apoptosis, although detailed mechanisms are still under investigation.

Synthesis and Derivative Studies

Recent studies have focused on synthesizing derivatives of BAPAH to enhance its biological activity. These derivatives have shown improved potency against various pathogens and cancer cell lines.

  • Notable Derivatives :
    • Compounds synthesized from BAPAH with modifications at the benzyl or amino groups have demonstrated enhanced antibacterial and anticancer activities.

Comparative Studies

A comparative analysis of BAPAH with similar compounds revealed that structural modifications can significantly affect biological activity. For instance, derivatives with additional functional groups showed increased efficacy against resistant bacterial strains .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeMIC/IC50_{50} ValueReference
AntibacterialStaphylococcus aureus0.0048 mg/mL
AntibacterialEscherichia coli0.0195 mg/mL
AnticancerHeLa Cells0.69 - 11 µM

Q & A

Q. How can cross-disciplinary approaches (e.g., coordination chemistry) expand the compound's research applications?

  • Methodological Answer : The propanoic acid moiety acts as a ligand for metal coordination complexes. For example, cadmium-thiocyanate polymers incorporating similar derivatives exhibit luminescent properties, characterized by X-ray diffraction and fluorescence spectroscopy. Such complexes may serve as theranostic agents in imaging studies .

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